Mebeverine acid D5
CAS No.:
VCID: VC0196634
Molecular Formula: C16H25NO3
Molecular Weight: 284.40 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Mebeverine acid D5 is a deuterated analog of mebeverine, a medication primarily used to treat irritable bowel syndrome (IBS) and other gastrointestinal disorders. The deuterium labeling enhances its utility in pharmacokinetic studies and analytical chemistry, serving as an internal standard for various assays . This compound is classified under pharmaceutical compounds specifically as a deuterated drug, which involves the introduction of deuterium into the mebeverine molecule to facilitate its use in scientific research contexts. Synthesis and ReactionsThe synthesis of mebeverine acid D5 involves the introduction of deuterium into the mebeverine molecule. This process can be achieved through various chemical methods, which typically involve specific catalysts or conditions to favor the desired product formation. Mebeverine acid D5 can participate in chemical reactions typical for carboxylic acids and amines, such as esterification and amidation reactions, under appropriate conditions. Applications in ResearchMebeverine acid D5 is primarily used in scientific research, particularly in pharmacokinetic studies and as an internal standard in analytical chemistry assays. Its deuterium labeling allows it to be distinguished from the non-deuterated form, making it useful for tracking the metabolism and distribution of mebeverine in biological systems . Additionally, it is used in the development and validation of analytical methods for mebeverine, ensuring the quality control of pharmaceutical products . Research Findings and StudiesResearch involving mebeverine acid D5 often focuses on its role as an internal standard in the analysis of mebeverine and its metabolites. For instance, studies have used mebeverine acid D5 in high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods to determine the levels of mebeverine metabolites in human plasma . These methods are crucial for understanding the pharmacokinetics of mebeverine and optimizing its therapeutic use. Example of HPLC-MS/MS Method
|
---|---|
Product Name | Mebeverine acid D5 |
Molecular Formula | C16H25NO3 |
Molecular Weight | 284.40 g/mol |
IUPAC Name | 4-[1-(4-methoxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butanoic acid |
Standard InChI | InChI=1S/C16H25NO3/c1-4-17(11-5-6-16(18)19)13(2)12-14-7-9-15(20-3)10-8-14/h7-10,13H,4-6,11-12H2,1-3H3,(H,18,19)/i1D3,4D2 |
Standard InChIKey | UZUWRVLVHOYTNN-SGEUAGPISA-N |
Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])N(CCCC(=O)O)C(C)CC1=CC=C(C=C1)OC |
SMILES | CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)OC |
Canonical SMILES | CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)OC |
Purity | > 95% |
Quantity | Milligrams-Grams |
Related CAS | 475203-77-1 (unlabelled) |
Synonyms | 4-[Ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]butanoic Acid-d5 |
Tag | Mebeverine Impurities |
PubChem Compound | 92044368 |
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume